![molecular formula C13H13FN4O2S2 B2513987 N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392297-33-5](/img/structure/B2513987.png)
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C24H22F2N6O3S2. It has an average mass of 544.597 Da and a monoisotopic mass of 544.116272 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³. It has a molar refractivity of 140.5±0.5 cm³. It has 9 H bond acceptors and 2 H bond donors. It has 11 freely rotating bonds. Its polar surface area is 165 Ų. Its polarizability is 55.7±0.5 10^-24 cm³. Its surface tension is 54.9±7.0 dyne/cm and its molar volume is 373.7±7.0 cm³ .Scientific Research Applications
Synthesis and Structure
The compound “N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide” (also referred to as “Oprea1_210018”) is synthesized through a reaction between two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting compound has the following structure: (https://www.mdpi.com/1422-8599/2018/1/M975) .
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a well-known method for creating thiazole derivatives. In this case, the reaction involves a substituted thiourea and α-halo ketones in the presence of ethanol as a green solvent. Thiazole scaffolds have led to the development of several drugs, including antimicrobials, antifungals, antiretrovirals, and antineoplastics .
Antibacterial Activity
The compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. Its potential as an antimicrobial agent is noteworthy .
Anti-Inflammatory and Antitumor Properties
While not directly studied for this compound, related thiazole derivatives have shown anti-inflammatory and antitumor properties. For instance:
properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2S2/c1-2-10(19)16-12-17-18-13(22-12)21-7-11(20)15-9-5-3-8(14)4-6-9/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEYOZCINXNXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
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